molecular formula C23H19FN4OS2 B2913628 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185136-36-0

4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2913628
CAS No.: 1185136-36-0
M. Wt: 450.55
InChI Key: DIPAOYSRPRIUEC-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a thieno-fused triazolopyrimidine derivative characterized by a bicyclic core structure with a 4-ethylbenzyl group at position 4 and a 3-fluorobenzylthio substituent at position 1. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structural complexity arises from the fusion of thiophene, triazole, and pyrimidine rings, which contributes to its unique electronic and steric properties.

Properties

CAS No.

1185136-36-0

Molecular Formula

C23H19FN4OS2

Molecular Weight

450.55

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-[(3-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C23H19FN4OS2/c1-2-15-6-8-16(9-7-15)13-27-21(29)20-19(10-11-30-20)28-22(27)25-26-23(28)31-14-17-4-3-5-18(24)12-17/h3-12H,2,13-14H2,1H3

InChI Key

DIPAOYSRPRIUEC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F

solubility

not available

Origin of Product

United States

Mechanism of Action

Target of Action

Similar compounds such as thiazolo[5,4-b]thieno[3,2-e]pyridines have been used in the synthesis of organic solid fluorophores. These fluorophores are often used in biological research as markers for various cellular processes.

Pharmacokinetics

The properties of similar compounds suggest that they may have good photoluminescence efficiency, which could potentially impact their bioavailability.

Result of Action

Similar compounds have been used to create organic solid fluorophores with high photoluminescence efficiency. This suggests that this compound might also exhibit strong fluorescence, which could be used to track and study various biological processes.

Action Environment

Similar compounds have been shown to exhibit strong fluorescence in both solution and solid state, suggesting that this compound might also be stable and effective in various environments.

Biological Activity

The compound 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN4SC_{16}H_{18}FN_4S, with a molecular weight of approximately 314.41 g/mol. The structural configuration suggests potential interactions with biological targets due to the presence of thieno and triazole moieties.

PropertyValue
Molecular FormulaC16H18FN4SC_{16}H_{18}FN_4S
Molecular Weight314.41 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed moderate to good antibacterial activity against various strains, suggesting that the thiazole and triazole components may enhance the antimicrobial efficacy of the compound under investigation .

The proposed mechanism of action for such compounds often involves modulation of neurotransmitter systems or inhibition of specific enzymes. For instance, triazole derivatives may interact with GABA receptors or inhibit sodium channels, leading to reduced neuronal excitability and seizure prevention .

Study 1: Antimicrobial Efficacy

In a comparative study of various thiazole and triazole derivatives, the compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, highlighting its potential as a lead compound for antibiotic development.

Study 2: Anticonvulsant Activity

A detailed evaluation in animal models demonstrated that compounds structurally related to This compound showed significant reductions in seizure frequency compared to control groups. The effective dose (ED50) was comparable to established anticonvulsants like phenytoin .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-fluorobenzylthio group in the target compound may enhance metabolic stability compared to the 2-chlorobenzylthio analog due to fluorine’s higher electronegativity and smaller atomic radius .
  • Ring Saturation : Tetrahydrobenzo derivatives (e.g., compound in ) exhibit improved solubility and bioavailability, which correlates with their enhanced anticancer activity.
  • Fused Ring Systems: Pyrido-fused analogs (e.g., ) show distinct activity profiles compared to thieno-fused derivatives, likely due to altered π-π stacking interactions with biological targets.

Physicochemical Properties

  • Solubility : Ethylcarboxylate derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable groups, whereas halogenated analogs may require formulation aids.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare thieno-triazolo-pyrimidinone derivatives like this compound?

Answer:
The synthesis of thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one derivatives typically involves cyclization reactions between thienopyrimidine precursors and hydrazonoyl chlorides. For example, refluxing chloroform with triethylamine as a catalyst facilitates the formation of the triazole ring via nucleophilic substitution . Key steps include:

  • Precursor preparation : Starting with 2-mercapto-thienopyrimidinones, which are functionalized with benzyl or fluorobenzyl groups.
  • Cyclization : Using hydrazonoyl chlorides (e.g., 3-fluorobenzyl-substituted reagents) under reflux conditions.
  • Purification : Crystallization from ethanol/dioxane mixtures yields pure products .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during triazole ring formation?

Answer:
Byproduct formation often arises from incomplete cyclization or competing oxidation. Mitigation strategies include:

  • Catalyst selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves reaction efficiency by deprotonating intermediates .
  • Solvent control : Dry chloroform or dichloromethane reduces side reactions with moisture.
  • Temperature modulation : Controlled reflux (60–80°C) ensures gradual ring closure without thermal degradation.
    Validation via TLC monitoring and NMR tracking of intermediates is critical .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

  • 1H/13C NMR : Assigns protons and carbons in the thieno-triazolo-pyrimidinone core. For example, the thioether (–S–) linkage shows characteristic deshielding in the 3-fluorobenzyl group (δ 4.2–4.5 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioether (C–S) at ~650 cm⁻¹ .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced: How do electronic effects of substituents (e.g., 3-fluorobenzyl vs. 4-ethylbenzyl) influence biological activity?

Answer:

  • Fluorine substitution : The 3-fluorobenzyl group enhances lipophilicity and membrane permeability, potentially improving antimicrobial activity. However, steric hindrance may reduce binding affinity in some targets .
  • Ethylbenzyl group : The 4-ethyl substituent increases electron density on the benzyl ring, altering π-π stacking interactions with hydrophobic enzyme pockets. Comparative SAR studies via IC50 assays (e.g., against bacterial DHFR) are recommended .

Basic: What are the reported biological activities of structurally related thieno-triazolo-pyrimidinones?

Answer:
Analogous compounds exhibit:

  • Antimicrobial activity : MIC values of 2–16 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anticancer potential : Inhibition of topoisomerase II (IC50 ~10 µM) in leukemia cell lines .
  • Anti-inflammatory effects : COX-2 selectivity ratios >50 in macrophage models .
    Note : Activity varies with substitution patterns; fluorinated derivatives often show enhanced potency .

Advanced: How can researchers resolve contradictions in reported biological data for this compound class?

Answer:
Discrepancies may arise from assay conditions or impurity profiles. Resolution strategies:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Purity validation : HPLC (≥98% purity) and elemental analysis to exclude confounding impurities .
  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .

Basic: What computational tools are useful for predicting this compound’s physicochemical properties?

Answer:

  • Lipinski’s Rule of Five : SwissADME predicts oral bioavailability (e.g., logP ~3.5, MW ~450 g/mol) .
  • Docking simulations : AutoDock Vina models interactions with targets like bacterial dihydrofolate reductase (DHFR) .
  • Solubility estimation : COSMO-RS calculates aqueous solubility (e.g., ~0.01 mg/mL), guiding formulation studies .

Advanced: What experimental designs are optimal for studying metabolic stability in vitro?

Answer:

  • Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition (IC50 values) .
  • Metabolite identification : HR-MS/MS with isotopic labeling pinpoints oxidation or demethylation pathways .

Basic: How can researchers validate the compound’s stability under storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent hydrolysis .

Advanced: What mechanistic insights exist for its antimicrobial activity?

Answer:
Proposed mechanisms include:

  • DHFR inhibition : Competitive binding to the folate-binding pocket (Ki ~0.5 µM), disrupting nucleotide synthesis .
  • Membrane disruption : Fluorobenzyl groups interact with lipid bilayers, increasing permeability in C. albicans .
  • Biofilm inhibition : Downregulation of icaA gene expression in S. aureus at sub-MIC concentrations .

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